molecular formula C18H13N3O2 B2640271 3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1260712-81-9

3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No. B2640271
M. Wt: 303.321
InChI Key: NXLDBZJOTKKGPM-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include other identifiers like CAS number, InChI, and SMILES string.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and stability. It may also include studying the compound’s spectral properties.


Scientific Research Applications

Anticancer Potential

Research indicates that quinoline-oxadiazole hybrids, including compounds structurally related to 3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, have shown promise in anticancer applications. These compounds have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines, demonstrating significant activity. For instance, a study described the synthesis and in vitro cytotoxic potential of indole-quinoline-oxadiazole hybrids, revealing that some compounds exhibited low IC50 values and high selectivity indices towards breast adenocarcinoma cells, suggesting potential as anticancer agents (Kamath, Sunil, & Ajees, 2016). These findings underscore the importance of the quinoline-oxadiazole scaffold in designing new anticancer drugs.

Antibacterial Activity

Another area of application for 3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one related compounds is in the development of antibacterial agents. A study synthesized a series of 2-(p-tolyloxy)-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)quinoline derivatives and screened them for antibacterial activities against various bacterial strains. Several compounds showed potential antibacterial activity, indicating the relevance of this chemical framework in creating new antibiotics (Joshi, Mandhane, Khan, & Gill, 2011).

Antioxidant and Antitumor Activities

The oxadiazole-quinoline derivatives have also been explored for their antioxidant and antitumor activities. A study synthesizing (1,3,4-oxadiazol-2-yl)-1H-benzo[h]quinolin-4-one derivatives, including glucose and xylose hydrazones, reported moderate to high activities in antioxidant properties and cytotoxicity tests, showcasing the compounds' potential in treating diseases associated with oxidative stress and cancer (Fadda, Abdel-Rahman, El‐Sayed, Zidan, & Badria, 2011).

Coordination Polymers and Magnetic Properties

Furthermore, compounds with the quinoline-oxadiazole structure have been used in the synthesis of coordination polymers. These materials, due to their structural features, have shown interesting magnetic properties, which could be leveraged in various technological applications, such as in the development of new materials for data storage or sensors (Wu, Pan, Zhang, Jin, & Ma, 2017).

Safety And Hazards

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Future Directions

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Please note that the availability of this information depends on the extent of research done on the compound. For a comprehensive analysis, you may need to refer to multiple sources including research articles, books, and databases. If you have access to a library or a database like PubMed, Scopus, or Web of Science, you could use them to find more information on your compound. You could also consider reaching out to researchers in the field for more information. Please remember to evaluate the credibility of your sources and to cite them appropriately in your work.


properties

IUPAC Name

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c1-11-6-2-3-7-12(11)17-20-18(23-21-17)14-10-19-15-9-5-4-8-13(15)16(14)22/h2-10H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLDBZJOTKKGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

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